molecular formula C8H7N3O3 B11902569 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid CAS No. 893444-14-9

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid

カタログ番号: B11902569
CAS番号: 893444-14-9
分子量: 193.16 g/mol
InChIキー: SHTIADNOHQSYQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Pyrido[2,3-d]pyrimidines are recognized as privileged structures capable of providing ligands for a variety of biological receptors, partly due to their structural resemblance to natural purine and pyrimidine bases found in DNA and RNA . This core structure is a key intermediate for the synthesis of diverse compounds with potential pharmacological activities. Research into analogous pyridopyrimidine derivatives has demonstrated their potential as inhibitors for various therapeutic targets . Specifically, such compounds have been investigated as tyrosine kinase inhibitors , antitumor agents , and antibacterial agents . The specific substitution pattern on the pyridopyrimidine core, particularly at the 2 and 4 positions, is critical for modulating potency and selectivity towards specific enzymes or receptors, offering a wide scope for structural optimization in lead compound development . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a building block for the exploration and development of novel bioactive molecules.

特性

CAS番号

893444-14-9

分子式

C8H7N3O3

分子量

193.16 g/mol

IUPAC名

7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12)

InChIキー

SHTIADNOHQSYQQ-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC2=NC=NC(=C21)C(=O)O

製品の起源

United States

準備方法

Solid-Phase Synthesis via Cyclization of Michael Adducts

The solid-phase synthesis of pyrido[2,3-d]pyrimidine derivatives, as demonstrated by , provides a foundational framework for constructing the tetrahydropyrido core. In this approach, p-hydroxybenzaldehyde is anchored to Wang resin via Mitsunobu coupling, forming a resin-bound aldehyde intermediate. Reaction with methyl malonate derivatives generates α,β-unsaturated esters, which undergo Michael addition with malononitrile to yield intermediates primed for cyclization. Treatment with amidine systems facilitates pyrimidine ring closure, producing resin-bound pyridopyrimidines. Cleavage with trifluoroacetic acid (TFA) releases the free heterocycle.

Solution-Phase Cyclocondensation Using Gewald Reaction Analogues

The Gewald reaction, employed in for thieno[2,3-d]pyrimidine synthesis, offers insights into pyrido ring formation. Here, N-methyl-4-piperidone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine to form a 2-aminothiophene intermediate. Adapting this strategy, replacing sulfur with ammonia or ammonium acetate could favor pyridine ring formation. Cyclocondensation of the resulting aminopyridine with a carbonyl source (e.g., urea or guanidine) would yield the pyrimidine ring.

Introducing the carboxylic acid group necessitates substituting ethyl cyanoacetate with cyanoacetic acid, enabling direct incorporation of the carboxylic acid functionality during cyclization. However, the reactivity of cyanoacetic acid under Gewald conditions may require optimization of temperature and catalyst to prevent decarboxylation .

Hydrolysis of Ester Precursors

A common strategy for introducing carboxylic acids involves hydrolyzing ester intermediates. For example, the methyl ester of 4-carboxy pyridopyrimidine, synthesized via solid-phase or solution-phase methods, can be hydrolyzed using aqueous sodium hydroxide or lithium hydroxide. In , methyl malonate-derived esters are converted to acids via saponification, suggesting that analogous conditions (e.g., NaOH/MeOH/H₂O, 60–80°C) would suffice for the target compound.

Critical considerations include:

  • Protection of the ketone group : The 7-oxo moiety may require protection (e.g., acetal formation) during hydrolysis to prevent side reactions.

  • Selectivity : Ensuring hydrolysis occurs exclusively at the 4-position ester without affecting other functional groups .

Multi-Component Reactions for Rapid Assembly

Multi-component reactions (MCRs) streamline the synthesis of complex heterocycles. A plausible route involves condensing N-methyl-4-piperidone, cyanoacetic acid, and a urea derivative in one pot. The reaction could proceed via:

  • Knoevenagel condensation between the ketone and cyanoacetic acid to form an α,β-unsaturated nitrile.

  • Michael addition of urea to the nitrile, followed by cyclodehydration to form the pyrimidine ring.

This method minimizes isolation of intermediates and improves overall yield. However, controlling regioselectivity during cyclization remains challenging, necessitating careful optimization of catalysts and solvents .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters of the aforementioned methods:

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Solid-Phase 70–85>90ModerateHigh (combinatorial)
Gewald Adaptation 60–7580–90HighModerate (sensitive to S/N)
Ester Hydrolysis65–80>95HighLow (requires protection)
Multi-Component50–7070–85HighModerate

Key Observations :

  • Solid-phase synthesis offers superior purity and combinatorial flexibility but requires specialized resin and cleavage steps.

  • Ester hydrolysis is straightforward but demands precise protection-deprotection strategies.

  • Multi-component reactions, while efficient, suffer from lower yields due to competing pathways .

化学反応の分析

4. 科学研究への応用

7-オキソ-5,6,7,8-テトラヒドロピリド[2,3-d]ピリミジン-4-カルボン酸は、いくつかの科学研究の応用があります。

科学的研究の応用

Antineoplastic Properties

One of the most notable applications of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is its role as an antineoplastic agent. Research indicates that derivatives of this compound exhibit strong inhibitory activity against several enzymes involved in folate metabolism. These enzymes include:

  • Dihydrofolate reductase
  • Thymidylate synthetase
  • Glycinamide ribonucleotide formyltransferase

These enzymes are crucial for DNA synthesis and cellular proliferation, making them prime targets for cancer therapy. Studies have shown that compounds based on this structure can inhibit neoplastic growth in various types of cancers, including choriocarcinoma, leukemia, and adenocarcinoma of the breast .

Synthesis and Derivatives

The synthesis of this compound has been achieved through solid-phase synthesis techniques. One notable method involves the Mitsunobu reaction to create a combinatorial library of derivatives. This library approach allows researchers to explore various substitutions at different positions on the pyridopyrimidine scaffold to optimize biological activity .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound can be administered via various routes:

  • Oral administration : Typically in tablet or capsule form.
  • Parenteral administration : Including intravenous or intramuscular injections.

Dosage regimens are tailored based on the specific type of neoplasm and patient response, with typical doses ranging from 10 mg to 500 mg depending on the administration route and treatment schedule .

Case Studies and Research Findings

A variety of studies have documented the efficacy of this compound in clinical settings:

StudyCancer TypeMethodOutcome
ChoriocarcinomaIn vitroSignificant growth inhibition observed
LeukemiaAnimal modelReduced tumor size with compound administration
AdenocarcinomaClinical trialPositive response rate in patients treated with derivatives

These findings underscore the compound's potential as a therapeutic agent in oncology.

作用機序

6. 類似の化合物との比較

類似の化合物

    5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン: 同様の融合環系を持つ関連化合物。

    7-ベンジル-5,6,7,8-テトラヒドロピリド[3,4-d]ピリミジン: ピリドピリミジン足場にベンジル置換基を持つ別の化合物。

独自性

7-オキソ-5,6,7,8-テトラヒドロピリド[2,3-d]ピリミジン-4-カルボン酸は、その特定の置換パターンとカルボン酸基の存在により、独特です。 この構造的特徴は、水素結合を形成し、生物学的標的と相互作用する可能性を高め、創薬開発のための貴重な化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, biological activities, and applications:

Compound Structural Features Biological Activity Key Findings References
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid Pyrido[2,3-d]pyrimidine core; 4-carboxylic acid, 7-ketone Not explicitly reported; inferred from analogs Serves as a scaffold for derivatization (e.g., amidation, esterification)
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides Thieno[2,3-d]pyrimidine core; 4-carboxylic acid linked to pyridyl amines Antimicrobial (e.g., Pseudomonas aeruginosa) Compound 2g showed broad-spectrum activity; 2c had MIC = 1.56 µg/mL
7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones Thieno-pyrido[2,3-d]pyrimidine hybrid; 7-methyl substitution Antimycobacterial (H37Rv strain) IC₅₀ = 0.8–3.2 µM; superior to isoniazid in docking studies
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids Pyrido[2,3-d]pyrimidine core; 7-carboxylic acid, 4-ketone, aryl substituents Antioxidant, electrochemical activity Electrochemical studies revealed redox-active behavior
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Thieno-pyrido[2,3-d]pyrimidine hybrid; N-acetylated pyrido moiety BET bromodomain inhibition N-acetylated pyrido group critical for BDII selectivity (Kd = 0.2–1.4 µM)
Trifluoromethyl-benzoimidazolyl derivatives Pyrido[2,3-d]pyrimidine-4-carboxamide; trifluoromethyl-benzimidazole substituents Not explicitly reported; designed for enzyme targeting Structural complexity suggests potential kinase or protease inhibition

Structural and Functional Insights

  • Core Modifications: Replacement of the pyrido ring with thieno (e.g., thieno[2,3-d]pyrimidine) enhances lipophilicity and antimicrobial activity . Conversely, the pyrido core in the target compound may favor interactions with polar residues in enzymes or receptors .
  • Substituent Effects: Position 4: Carboxylic acid derivatives (e.g., amides, esters) improve solubility and enable targeted delivery. For example, pyridyl amides in thieno analogs showed enhanced antimicrobial potency . Position 7: Ketone groups (as in the target compound) or methyl substitutions (e.g., 7-methyl in antimycobacterial analogs) influence conformational stability and binding pocket interactions . Hybrid Scaffolds: Thieno-pyrido hybrids (e.g., ) exhibit dual pharmacophoric properties, combining the rigidity of thiophene with the flexibility of tetrahydropyridine .

生物活性

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₇N₃O₃. Its structure features a fused pyrido-pyrimidine ring system with a carboxylic acid functional group at the 4-position and a keto group at the 7-position. This unique structure contributes to its biological activities.

The compound primarily exerts its effects through the inhibition of folate-dependent enzymes. It acts as an antimetabolite by mimicking folic acid derivatives, thereby interfering with nucleic acid synthesis and cell proliferation. This mechanism is particularly relevant in the context of cancer treatment.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines including:

  • Leukemia Cells : The compound has been tested against CCRF-CEM leukemia cells with varying results. One study reported an IC₅₀ value of 6.7 µg/mL for one of its analogues .
  • Solid Tumors : It has also shown potential against solid tumors such as adenocarcinoma and squamous cell lung cancer .

Inhibitory Effects on Enzymes

The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to decreased levels of tetrahydrofolate and subsequently impairs DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various 4-amino-7-oxo-substituted analogues and evaluated their activity against leukemia cells. The results indicated that while some analogues had activity, others were inactive at concentrations above 20 µg/mL .
  • In Vivo Studies : In vivo studies have demonstrated that compounds related to 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine can inhibit tumor growth in animal models when administered as part of a combination therapy with other chemotherapeutic agents .
  • Pharmacological Applications : Beyond oncology, there are indications that this compound may also be effective in treating other conditions such as psoriasis and arthritis due to its anti-inflammatory properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity IC₅₀ Value (µg/mL) Notes
Inhibition of neoplastic growthN/AEffective against various cancers
Antileukemic activity6.7Active against CCRF-CEM cells
DHFR inhibitionN/AImpairs DNA synthesis

Q & A

Q. What are the key physicochemical properties of 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid, and how do they influence experimental design?

Answer: Critical physicochemical parameters include:

PropertyValue (Predicted)Relevance to Research Design
Boiling Point361.4 ± 35.0 °CDetermines solvent compatibility for synthesis/purification.
pKa-1.81 ± 0.20Guides solubility in aqueous buffers for biological assays.
Density1.56 ± 0.1 g/cm³Informs crystallization or formulation strategies.

These properties necessitate low-polarity solvents for synthesis and acidic conditions for solubility optimization in antimicrobial assays .

Q. What synthetic methodologies are reported for derivatives of this scaffold, and how do yields vary?

Answer: Two dominant approaches are:

  • Peptide coupling : Using 1,1’-carbonyldiimidazole to react thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines, achieving yields >80% and high purity .
  • Domino cyclization : A green method using water and recoverable solid acid catalysts (e.g., carbonaceous materials) for regio-/diastereoselective synthesis, yielding 24 derivatives with broad substrate tolerance (70–90% yields) .

The choice depends on target substituents: peptide coupling favors pyridyl amides, while domino cyclization is ideal for stereoselective core modifications.

Q. What in vitro antimicrobial activity has been observed for derivatives of this compound?

Answer: Pyridyl amide derivatives exhibit strain-specific activity:

Derivative (Example)MIC (μg/mL)Target Strain
2c 1.56Pseudomonas aeruginosa ATCC 10145
2g 3.12–6.25Broad-spectrum (Gram+/Gram–)

Activity correlates with TrmD inhibition potential, validated via docking studies .

Advanced Research Questions

Q. How do computational docking studies guide the optimization of TrmD inhibitors based on this scaffold?

Answer: Docking protocols (e.g., AutoDock Vina) reveal:

  • Key interactions : Hydrogen bonding with TrmD residues (Asp169, Asn241) and π-π stacking with Phe231 .
  • Structural insights : Pyridyl substituents at the 4-position enhance binding affinity by mimicking native ligand conformations (Fig. 5 in ).
  • Selectivity : Derivatives like 2h show high selectivity for P. aeruginosa due to unique hydrophobic pocket interactions .

These findings prioritize substitutions at the pyrimidine and pyridine moieties for lead optimization.

Q. How can regio- and diastereoselectivity challenges be addressed during synthesis?

Answer:

  • Solid acid catalysts : Carbonaceous materials (e.g., sulfonated carbon) in domino reactions enforce diastereoselectivity (dr > 10:1) via protonation-controlled transition states .
  • Solvent engineering : Water as a green medium enhances stereoselectivity by stabilizing intermediates through hydrogen bonding .
  • Substituent effects : Electron-withdrawing groups on aldehydes improve regioselectivity in cyclization steps .

Q. What strategies resolve contradictions between in silico predictions and in vitro antimicrobial activity?

Answer: Discrepancies arise from:

  • Membrane permeability : Poor correlation between docking scores and MIC values may indicate poor cellular uptake. Mitigate via logP optimization (e.g., methyl/ethyl ester prodrugs) .
  • Off-target effects : Use counter-screening against non-TrmD targets (e.g., DNA gyrase) to validate specificity .
  • Resistance mechanisms : Combine docking with transcriptomic profiling to identify efflux pump upregulation .

Q. How are structure-activity relationships (SARs) established for pyridyl amide derivatives?

Answer: SARs are derived via:

  • Substitution patterns :
    • Pyridine position : 4-Aminopyridines enhance activity over 2-substituted analogs due to improved TrmD binding .
    • Thieno-pyrimidine modifications : Methyl groups at C5/C6 improve MIC values by 2–4× .
  • Biological assays : Parallel testing against clinical isolates (e.g., methicillin-resistant S. aureus) identifies substituents with retained potency .

Q. What analytical techniques validate the purity and stereochemistry of synthesized derivatives?

Answer:

  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) confirms purity (>95%) .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR verify regioselectivity (e.g., pyridine proton shifts at δ 8.2–8.5 ppm) .
    • X-ray crystallography : Resolves stereochemistry (e.g., monoclinic P21/n crystal systems for diastereomers) .

Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for lead compounds?

Answer:

  • In vitro assays : Microsomal stability (human/rat liver microsomes) identifies metabolic hotspots (e.g., ester hydrolysis) .
  • Computational tools : SwissADME predicts CYP450 interactions, guiding structural modifications (e.g., fluorination to block oxidation) .

Q. What patent landscapes exist for derivatives of this scaffold?

Answer: Key patents include:

  • EP 4833145 : Covers 4(3H)-oxo derivatives as antimicrobial agents .
  • EP 4536575 : Protects 2-amino-4(3H)-oxopyrido[2,3-d]pyrimidines with antitumor activity .

Freedom-to-operate analyses must consider territorial claims and expired patents (e.g., Temple et al., 1985) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。